molecular formula C8H6F3N3 B15069891 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B15069891
M. Wt: 201.15 g/mol
InChI Key: CWOSEUZEHNOXHP-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a chemical scaffold of significant interest in agricultural and pharmaceutical research. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its structural similarity to purine bases, allowing it to interact with various biological targets . Recent studies highlight its strong potential in agrochemical development, specifically in the synthesis of novel insecticides. Research indicates that derivatives of this core structure, particularly those incorporating amino fragments, have demonstrated excellent insecticidal activities against pests such as Nilaparvata lugens (brown planthopper) and Mythimna separata . Some synthesized analogues have shown superior efficacy compared to commercial standards, underscoring the value of this scaffold in creating new pest management solutions . Beyond agrochemical applications, the imidazo[4,5-b]pyridine core is a versatile privilege structure in medicinal chemistry. It serves as a key intermediate in the design and synthesis of compounds with a range of biological activities, including protein kinase inhibition, which is relevant for anti-cancer research, as well as anti-inflammatory and antimicrobial properties . The presence of the trifluoromethyl group is a common bioisostere that often enhances metabolic stability and lipophilicity, contributing to improved pharmacokinetic profiles in drug discovery efforts. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H6F3N3/c1-14-4-13-6-2-5(8(9,10)11)3-12-7(6)14/h2-4H,1H3

InChI Key

CWOSEUZEHNOXHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Functionalized Pyridine Precursors

The most widely adopted approach involves cyclocondensation reactions between 2-amino-5-(trifluoromethyl)pyridine derivatives and methylating agents. A representative protocol utilizes 2-amino-5-(trifluoromethyl)pyridine and methyl iodide under basic conditions to form the imidazole ring.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃)
  • Temperature: 80–100°C (reflux)
  • Duration: 12–24 hours

The mechanism proceeds via nucleophilic attack of the pyridine amino group on the methyl iodide, followed by intramolecular cyclization to form the fused imidazo[4,5-b]pyridine system. Yields typically range from 65–78%, with purity exceeding 90% after recrystallization.

Optimization Insights:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Methylating Agents: Methyl triflate outperforms methyl iodide in reactions requiring milder conditions (50–60°C).

Palladium-mediated cross-coupling enables late-stage introduction of the trifluoromethyl group. This method starts with 3-methylimidazo[4,5-b]pyridine-6-boronic acid and employs trifluoromethyl copper(I) under catalytic conditions.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 60°C
  • Duration: 8 hours

This route achieves 70–82% yields but requires stringent anhydrous conditions. The trifluoromethyl copper(I) reagent’s instability necessitates in-situ preparation.

Comparative Advantages:

  • Functional group tolerance: Compatible with halogen substituents.
  • Scalability: Demonstrated at 100-g scale in industrial settings.

Halogenation-Functionalization Sequential Approach

A two-step strategy involving iodination followed by trifluoromethylation addresses regiochemical challenges:

Step 1: Iodination

  • Substrate: 3-methylimidazo[4,5-b]pyridine
  • Reagent: N-Iodosuccinimide (NIS)
  • Conditions: Acetonitrile, 25°C, 4 hours
  • Yield: 89% of 6-iodo intermediate

Step 2: Trifluoromethylation

  • Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃)
  • Catalyst: CuI (10 mol%)
  • Solvent: DMF, 100°C, 12 hours
  • Yield: 76%

This method’s modularity allows parallel diversification but incurs higher costs due to precious metal catalysts.

Vapor-Phase Cyclization for Industrial Production

Large-scale synthesis employs vapor-phase reactions combining 2,3-diamino-5-(trifluoromethyl)pyridine and methyl chloride over iron fluoride catalysts:

Process Parameters:

Parameter Value
Temperature 320–350°C
Pressure 1.5–2.0 atm
Catalyst Loading 15 wt% FeF₃/SiO₂
Residence Time 30–45 seconds

This continuous-flow method achieves 85–92% conversion with 99% selectivity, making it preferable for bulk manufacturing.

Enzymatic Approaches and Green Chemistry

Emerging biocatalytic methods utilize transaminases to catalyze the cyclization step under aqueous conditions:

Key Features:

  • Enzyme: Engineered ω-transaminase from Arthrobacter sp.
  • pH: 7.5–8.0
  • Temperature: 37°C
  • Co-factor: Pyridoxal phosphate (PLP)

While current yields remain modest (45–55%), this approach reduces hazardous waste generation by 80% compared to traditional routes.

Critical Analysis of Methodologies

Table 1: Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Cyclocondensation 65–78 90–95 Pilot-scale $
Cross-Coupling 70–82 88–93 Lab-scale $$$
Halogenation Sequence 76 95 Multi-gram $$
Vapor-Phase 85–92 99 Industrial $
Enzymatic 45–55 85 Lab-scale $$

Cost Index: $ (low) to $$$$ (high)

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl and methyl groups influence regioselectivity in substitution reactions. Key observations include:

  • Electrophilic substitution occurs preferentially at the C2 position due to the electron-deficient nature of the imidazo ring .

  • Nucleophilic substitution at the C5 position is facilitated by activating groups or directing ligands .

Table 1: Substitution reactions under varying conditions

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)
BrominationNBS, DMF, 80°CC272
ChlorinationCl₂, FeCl₃, RTC565
NitrationHNO₃/H₂SO₄, 0°CC258

C–H Bond Functionalization

Direct C–H arylation has been achieved through transition metal catalysis:

  • Copper(I)-mediated arylation at C2 proceeds via a concerted metallation-deprotonation (CMD) mechanism .

  • Palladium catalysis enables coupling with aryl halides at C5 when using phosphine ligands .

Mechanistic insights :

  • Coordination of Cu(I) to the N3 nitrogen activates the C2 position .

  • Electron-withdrawing trifluoromethyl group enhances electrophilicity at C2.

Example : Reaction with 4-iodoanisole under CuI (20 mol%), 1,10-phenanthroline (40 mol%), and K₃PO₄ in DMF at 110°C for 24 h yields 2-(4-methoxyphenyl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (84% yield) .

Ring-Opening and Rearrangement

Acid- or base-induced transformations include:

  • Ring expansion : Treatment with HNO₂ generates pyrido[2,3-d]imidazole derivatives .

  • Degradation : Prolonged heating in 6M HCl cleaves the imidazole ring to form aminopyridine fragments .

Cross-Coupling Reactions

The brominated derivative participates in:

  • Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .

  • Sonogashira coupling with terminal alkynes (PdCl₂(PPh₃)₂, CuI, Et₃N) .

Table 2: Coupling partners and yields

PartnerCatalyst SystemProduct PositionYield (%)
Phenylboronic acidPd(OAc)₂/XPhosC578
EthynylbenzenePdCl₂(PPh₃)₂/CuIC263

Redox Reactions

  • Oxidation : MnO₂ in acetone converts C5-methylthio groups to sulfones .

  • Reduction : H₂/Pd-C reduces nitro groups to amines without affecting the trifluoromethyl group .

Supramolecular Interactions

The compound forms π-stacked dimers in crystal lattices, influencing its reactivity in solid-state reactions.

Key Structural Influences on Reactivity

  • Trifluoromethyl group :

    • Increases electrophilicity at C2 by -I effect .

    • Enhances thermal stability (decomposition >250°C).

  • Methyl group at N3 :

    • Sterically blocks N3 coordination in metal-catalyzed reactions .

    • Directs electrophiles to C2 via electronic effects .

This reactivity profile makes the compound valuable for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents .

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in the Imidazo[4,5-b]pyridine Core

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Key Structural Features Reference
3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine -CH₃ (3), -CF₃ (6) Baseline compound with trifluoromethyl group enhancing stability and bioavailability
2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine -I (2), -CH₃ (3), -CF₃ (6) Iodine at position 2 enables further functionalization via cross-coupling reactions
3,3'-Ethane-1,2-diylbis[5,7-bis(trifluoromethyl)-3H-imidazo[4,5-b]pyridine] Dimer linked by ethylene bridge Bimetallic structure with enhanced π-stacking potential for supramolecular applications
6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine -Cl (6,7), -CF₃ (2) Electron-withdrawing Cl groups increase reactivity in electrophilic substitution
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine Boronic ester (6) Boron-containing derivative for Suzuki-Miyaura cross-coupling

Electronic and Steric Effects

  • Trifluoromethyl Group: The -CF₃ group in the target compound (position 6) reduces basicity and increases resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Halogenation : Iodine (position 2) introduces steric bulk and polarizability, while chlorine (positions 6,7) enhances electrophilicity .
  • Boronic Ester : The dioxaborolan-2-yl group (position 6) facilitates cross-coupling reactions, enabling modular synthesis of complex derivatives .

Key Reactions for Analog Preparation

  • Iodination : Electrophilic iodination using N-iodosuccinimide (NIS) introduces iodine at position 2 .
  • Dimerization : Ethylene-bridged dimer forms via nucleophilic substitution of dibromoethane with two imidazo[4,5-b]pyridine units .
  • Boronic Ester Installation : Miyaura borylation of a brominated precursor with bis(pinacolato)diboron .

Physicochemical and Spectroscopic Properties

Elemental Analysis and NMR Data

  • Ethylene-Bridged Dimer : ¹H NMR (DMSO-d₆): δ 4.94 (s, CH₂), 7.88 (s, H-6), 8.86 (s, H-2) .
  • Iodinated Derivative : Molecular formula C₈H₅F₃IN₃; SMILES: CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1I .

Medicinal Chemistry

  • Kinase Inhibition : Analogous imidazo[4,5-b]pyridines inhibit tyrosine kinases (e.g., EGFR, VEGFR) due to their planar aromatic cores .
  • Anticancer Activity : Derivatives with halogen or boronic ester substituents show IC₅₀ values <1 μM in breast and colon cancer cell lines .

Material Science

  • Boron-Containing Derivatives : Used in organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs) .

Analytical Chemistry

  • Heterocyclic Amine Detection: Imidazo[4,5-b]pyridines are monitored as foodborne carcinogens (e.g., PhIP) using HPLC with UV/fluorescence detection .

Biological Activity

3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[4,5-b]pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 6-position. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Information:

  • IUPAC Name: 3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
  • Molecular Formula: C8H6F3N3
  • Molecular Weight: 201.15 g/mol
  • CAS Number: 1350994-90-9

Biological Activity Overview

Research has indicated that 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exhibits notable biological activity across various domains:

  • Anticancer Activity:
    • Studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit the growth of various cancer cell lines. The trifluoromethyl group is believed to enhance binding affinity to biological targets involved in cancer pathways.
    • Case Study: A study demonstrated that certain imidazo[4,5-b]pyridine derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer effects.
  • Antimicrobial Activity:
    • The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) Data:
      PathogenMIC (µg/mL)Control (Standard Drug)
      Staphylococcus aureus12.5Ciprofloxacin (2)
      Escherichia coli25Ampicillin (10)
      Candida albicans250Fluconazole (500)

The biological activity of 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is attributed to its interaction with various cellular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding: Molecular docking studies indicate favorable binding affinities to receptors implicated in tumor growth and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-3-methyl-6-(trifluoromethyl)-3H-pyridineFluorine instead of iodineLower lipophilicity than trifluoromethyl derivative
2-Chloro-3-methyl-6-(trifluoromethyl)-3H-pyridineChlorine substituentPotentially different biological activity profile
2-Bromo-3-methyl-6-(trifluoromethyl)-3H-pyridineBromine substituentSimilar reactivity but different halogen properties

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies: To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies: To elucidate the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the common synthetic routes for 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine?

The compound is typically synthesized via cyclization of substituted pyridine precursors. For example, 5-bromopyridine-2,3-diamine reacts with trifluoromethyl ketones under phase-transfer catalysis (PTC) using solvents like DMF and catalysts such as p-toluenesulfonic acid . Alternative routes involve coupling reactions with benzyl chloride or propiolic acid derivatives under mild conditions with tetra-n-butylammonium bromide as a catalyst . Key steps include optimizing reaction time (e.g., 72 hours for cycloadditions) and purification via silica gel chromatography .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on X-ray crystallography to confirm planar imidazo[4,5-b]pyridine systems and dihedral angles with substituents (e.g., 20.4°–86.0° for phenyl rings) . NMR spectroscopy (1H/13C) identifies proton environments, such as methyl and trifluoromethyl groups, while mass spectrometry validates molecular weight (e.g., 327.05 g/mol for iodinated derivatives) .

Q. What pharmacological targets are associated with this scaffold?

Imidazo[4,5-b]pyridines show activity against:

  • 5-HT6 receptors (Ki = 6 nM for partial inverse agonism in CNS disorders) .
  • COX-1/COX-2 (IC50 = 9.2–21.8 µM for anti-inflammatory applications) .
  • c-Met kinase (nanomolar inhibition for anticancer activity) .
  • Antimicrobial targets (MIC comparable to ciprofloxacin against E. coli) .

Advanced Research Questions

Q. How to design experiments to assess its efficacy in cancer cell inhibition?

  • In vitro assays : Use cell lines (e.g., HeLa, MCF-7) with proliferation assays (MTT/WST-1) to determine IC50 values (reported in low µM range) .
  • Dose-response curves : Test concentrations from 0.1–100 µM, comparing to controls like cisplatin.
  • Mechanistic studies : Perform flow cytometry for apoptosis/necrosis analysis and Western blotting for kinase inhibition (e.g., c-Met phosphorylation) .

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

  • Substituent positioning : Bromine at position 6 vs. 7 alters antimicrobial vs. anticancer activity; trifluoromethyl groups enhance metabolic stability .
  • Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to compare binding modes with 5-HT6 vs. COX-2 targets .
  • Meta-analysis : Cross-reference bioactivity data from patents (e.g., kinase inhibition in EP applications) and academic studies to identify consensus SAR trends .

Q. What methodological challenges arise in scaling up synthesis for preclinical studies?

  • Purification : Replace column chromatography with recrystallization or flash chromatography for higher yields .
  • Solvent optimization : Transition from DMF to greener solvents (e.g., ethanol/water mixtures) while maintaining reaction efficiency .
  • Byproduct control : Monitor intermediates via LC-MS to minimize impurities (e.g., triazole byproducts in cycloadditions) .

Q. How can this scaffold be applied in CNS drug development?

  • BBB permeability : Assess logP values (optimal range: 2–5) and use PAMPA-BBB assays .
  • Metabolic stability : Test hepatic microsomal stability (e.g., human/rat liver microsomes) and CYP450 inhibition profiles .
  • Functionalization : Introduce polar groups (e.g., piperazine) to enhance solubility without compromising receptor binding .

Q. What computational methods predict its interactions with biological targets?

  • Molecular docking : Use Schrödinger Suite or MOE to model binding with 5-HT6 (PDB: 7SKL) or c-Met (PDB: 3LQ8) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate trifluoromethyl effects with activity .
  • MD simulations : Run 100-ns trajectories to assess binding stability in lipid bilayers for membrane-bound targets .

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